(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol
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Overview
Description
(4-(Difluoromethyl)-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging but highly rewarding in terms of yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of the synthetic routes involved. the use of advanced photochemical techniques and modular synthetic approaches suggests that scalable production is feasible with the right infrastructure and expertise.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azabicyclohexane structure contribute to its ability to modulate biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying and influencing biological systems .
Comparison with Similar Compounds
Similar Compounds
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound is similar in structure but contains an oxygen atom instead of a nitrogen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of both a difluoromethyl group and an azabicyclohexane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7H11F2NO |
---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)6-1-7(2-6,4-11)10-3-6/h5,10-11H,1-4H2 |
InChI Key |
AYIHDRFTWYLOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(F)F |
Origin of Product |
United States |
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